molecular formula C17H16N4O B14364404 5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one CAS No. 92753-35-0

5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14364404
CAS No.: 92753-35-0
M. Wt: 292.33 g/mol
InChI Key: MGPFNLZNQITVMV-UHFFFAOYSA-N
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Description

5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by diazotization and azo coupling reactions. The reaction conditions often include:

    Condensation: Ethyl acetoacetate and phenylhydrazine are refluxed in ethanol with a catalytic amount of acetic acid.

    Diazotization: The resulting hydrazone is treated with sodium nitrite in an acidic medium to form the diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with aniline or substituted anilines in an alkaline medium to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of the azo group can yield hydrazo derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydrazo derivatives.

    Substitution: Various substituted pyrazolones depending on the reagents used.

Scientific Research Applications

5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets:

    Molecular Targets: Enzymes involved in inflammatory pathways, microbial cell walls, and DNA.

    Pathways: Inhibition of cyclooxygenase (COX) enzymes, disruption of microbial cell wall synthesis, and intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Known for its antimicrobial activity.

    4-Hydroxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Exhibits anti-inflammatory properties.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Used as an analgesic and antipyretic agent.

Uniqueness

5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one stands out due to its azo group, which imparts unique properties such as enhanced stability and potential for use in dye synthesis. Its diverse reactivity and biological activities make it a valuable compound for further research and development.

Properties

CAS No.

92753-35-0

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

5-ethyl-2-phenyl-4-phenyldiazenyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H16N4O/c1-2-15-16(19-18-13-9-5-3-6-10-13)17(22)21(20-15)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3

InChI Key

MGPFNLZNQITVMV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=O)C1N=NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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